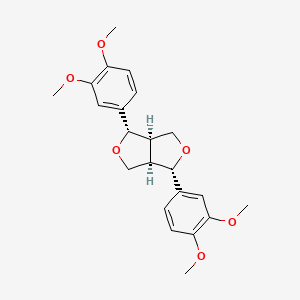

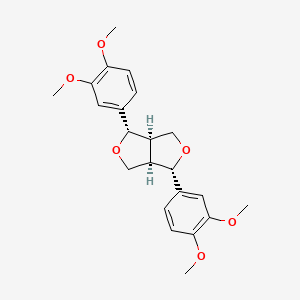

(+)-Eudesmin

Description

This compound has been reported in Laurelia novae-zelandiae, Raulinoa echinata, and other organisms with data available.

RN refers to (1R-(1alpha,3aalpha,4alpha,6aalpha))-isomer; structure given in first source; very similar to pinoresinol

Structure

3D Structure

Properties

IUPAC Name |

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUUVVGQIVMSAW-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951699 | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-36-3, 526-06-7 | |

| Record name | (+)-Eudesmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eudesmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eudesmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eudesmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUDESMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TPV0HJ9B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources and Isolation of (+)-Eudesmin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the lignan (+)-Eudesmin, a compound of significant interest for its potential therapeutic properties. It details the methodologies for its extraction and isolation from plant materials, presenting quantitative data, experimental protocols, and a visual representation of the isolation workflow.

Natural Sources of this compound

This compound is a naturally occurring lignan found in a variety of plant species. Notable sources include plants from the Magnolia and Litsea genera.

Table 1: Natural Sources of this compound and Related Lignans

| Plant Species | Plant Part | Compound(s) Isolated | Reference |

| Magnolia fargesii | Flower buds | This compound, Magnolin, Lirioresinol-B dimethylether, Epieudesmin | [1][2] |

| Magnolia biondii | Flower buds | Eudesmin, Isoeudesmin, Magnolin, Kobusin, Fargesin | [3] |

| Magnolia kobus | Stem bark | This compound | [4] |

| Litsea cubeba | Roots and Stems | Lignans (including new derivatives) | [5][6] |

| Litsea cubeba | Twigs | Various lignans | [7][8] |

While the flower buds of Magnolia fargesii and Magnolia biondii are well-documented sources of this compound, the roots, stems, and twigs of Litsea cubeba also contain a rich diversity of lignans.[5][7][8]

Isolation of this compound: A Step-by-Step Approach

The isolation of this compound from plant material is a multi-step process that involves extraction, fractionation, and purification. Bioassay-guided fractionation is often employed to isolate bioactive compounds like this compound.[3]

Extraction

The initial step involves the extraction of crude compounds from the plant material.

Protocol: Methanol Extraction of Magnolia fargesii Flower Buds

-

Plant Material Preparation: Air-dry the flower buds of Magnolia fargesii and grind them into a coarse powder.

-

Extraction: Macerate the powdered plant material (e.g., 8.0 kg) with methanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.[9]

-

Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a solid extract (e.g., approximately 1.2 kg from 8.0 kg of starting material).[9]

Fractionation

The crude extract is then partitioned using solvents of increasing polarity to separate compounds based on their solubility.

Protocol: Solvent Partitioning of the Crude Methanol Extract

-

Suspension: Suspend the crude methanol extract in water.

-

Sequential Partitioning: Sequentially partition the aqueous suspension with the following solvents to yield respective fractions:[9]

-

n-hexane

-

Chloroform (CHCl₃)

-

n-butanol

-

The remaining aqueous fraction.

-

-

Active Fraction Identification: The chloroform fraction has been identified as the active fraction containing this compound and other lignans.[9]

Purification

The active fraction is further purified using chromatographic techniques to isolate this compound.

a) Column Chromatography

Column chromatography is a fundamental technique for the separation of compounds from a mixture.[10][11][12][13]

Protocol: Silica Gel Column Chromatography of the Chloroform Fraction

-

Stationary Phase: Silica gel is a commonly used adsorbent for the separation of lignans.[10][12][13]

-

Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A common mobile phase for separating lignans is a mixture of n-hexane and ethyl acetate. The separation is optimized by gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Compound Identification: Combine fractions containing the same compound, as identified by TLC, and evaporate the solvent.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is often employed.[14][15][16][17]

Protocol: Preparative HPLC for this compound Purification

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient system of methanol and water or acetonitrile and water is common for the separation of lignans.

-

Detection: UV detection is used to monitor the elution of compounds.

-

Fraction Collection: The fraction corresponding to the this compound peak is collected.

Crystallization

The final step in obtaining pure this compound is crystallization.

Protocol: Crystallization of this compound

-

Solvent Selection: Dissolve the purified this compound fraction in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).[18][19][20][21][22]

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[18][20][22]

-

Crystal Collection: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[18]

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Caption: General workflow for the isolation of this compound.

This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development, outlining the key steps and considerations for the successful isolation of this compound. The provided protocols are general and may require optimization based on the specific plant material and available laboratory equipment.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro anti-inflammatory activity of lignans isolated from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioassay-guided isolation of bisepoxylignans from the flower buds of Magnolia biondii Pamp and their antiallergic effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Effects of this compound from the stem bark of magnolia kobus DC. var. borealis Sarg. on neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical constituents from the roots and stems of Litsea cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical constituents from the roots and stems of Litsea cubeba | Semantic Scholar [semanticscholar.org]

- 7. Lignans from the Twigs of Litsea cubeba and Their Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lignans from the Twigs of Litsea cubeba and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.uvic.ca [web.uvic.ca]

- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Column chromatography - Wikipedia [en.wikipedia.org]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

- 16. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. isca.in [isca.in]

- 18. Home Page [chem.ualberta.ca]

- 19. mt.com [mt.com]

- 20. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 21. rubingroup.org [rubingroup.org]

- 22. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to (+)-Eudesmin: Chemical Structure, Properties, and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eudesmin is a lignan, a class of secondary metabolites found in a variety of plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and vasodilatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a furofuran lignan characterized by a central tetrahydrofuro[3,4-c]furan ring system with two 3,4-dimethoxyphenyl groups attached.

2D Chemical Structure of this compound

Image Source: PubChem CID 73117[1]

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | [1] |

| CAS Number | 29106-36-3 | [1] |

| Molecular Formula | C22H26O6 | [1] |

| Molecular Weight | 386.44 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 107-108 °C | |

| Boiling Point | 517.3 ± 50.0 °C (Predicted) | |

| SMILES | COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)OC)OC)OC | [1] |

| Solubility | Soluble in DMSO, methanol, and ethanol. |

Pharmacological Activities

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro models.

-

Protection against Amyloid-β Toxicity: In a cellular model of Alzheimer's disease, this compound showed neuroprotective effects against amyloid-β (Aβ) oligomer-induced toxicity in PC12 cells and hippocampal primary neurons.[2] At a concentration of 30 nM, it significantly increased cell viability and preserved synaptic structure.[2] The proposed mechanism involves interaction with the Aβ aggregation process, thereby reducing its toxicity.[2]

-

Protection against 6-Hydroxydopamine (6-OHDA)-Induced Stress: In a model of Parkinson's disease, this compound protected SH-SY5Y neuroblastoma cells from 6-OHDA-induced cytotoxicity.[3] Pretreatment with this compound at concentrations of 1-50 µM markedly prevented the toxicity induced by 35 µM 6-OHDA.[3]

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. It can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[4]

Vasodilatory Effects

This compound induces vasodilation in isolated rat aortic rings. This effect is endothelium-dependent and is mediated by the release of nitric oxide (NO) and prostanoids. The mechanism involves the activation of histamine H1 receptors on endothelial cells.

Inhibition of Adipogenesis

This compound has been found to impair the differentiation of mesenchymal stem cells into adipocytes.[5] This effect is mediated through the inhibition of the S6K1 signaling pathway.[5]

Quantitative Pharmacological Data

| Activity | Model System | Key Findings | Reference(s) |

| Neuroprotection | PC12 cells and hippocampal neurons (Aβ toxicity) | Effective concentration: 30 nM | [2] |

| SH-SY5Y cells (6-OHDA toxicity) | Effective concentration range: 1-50 µM | [3] | |

| Vasodilation | Rat aortic rings | IC50: 10.69 ± 0.67 µg/mL | |

| UGT Inhibition | Human liver microsomes | IC50 for UGT1A1: 24.3 µM | [6] |

| IC50 for UGT1A3: 26.6 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Neuroprotection Assay against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

Objective: To assess the protective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced cell death in a human neuroblastoma cell line.

Methodology:

-

Cell Culture:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Experimental Treatment:

-

Seed the SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 2.5, 5, 10, 20, and 50 µM) for one hour.[3]

-

Induce neurotoxicity by adding 6-OHDA to a final concentration of 35 µM.[3]

-

Incubate the cells for 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

After the 24-hour incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Rat Aortic Ring Vasodilation Assay

Objective: To evaluate the vasodilatory effect of this compound on isolated rat aortic rings.

Methodology:

-

Aortic Ring Preparation:

-

Euthanize a male Wistar rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of approximately 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

-

Contraction and Relaxation Measurement:

-

Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

-

Induce contraction of the aortic rings with a vasoconstrictor agent such as phenylephrine (1 µM).

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in tension to measure the relaxation response.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% relaxation.

-

Inhibition of Adipogenesis in Mesenchymal Stem Cells (MSCs)

Objective: To determine the effect of this compound on the differentiation of MSCs into adipocytes.

Methodology:

-

Cell Culture and Differentiation Induction:

-

Culture human or rat MSCs in a suitable growth medium.

-

To induce adipogenic differentiation, culture the MSCs in an adipogenic induction medium containing dexamethasone, insulin, isobutylmethylxanthine (IBMX), and indomethacin.[7]

-

-

Treatment with this compound:

-

Treat the MSCs with various concentrations of this compound (e.g., 20, 40, and 80 µM) during the differentiation period.[5]

-

-

Assessment of Adipogenesis (Oil Red O Staining):

-

After the differentiation period (typically 14-21 days), fix the cells with 10% formalin.

-

Stain the lipid droplets in the differentiated adipocytes with Oil Red O solution.

-

Wash the cells to remove excess stain.

-

Quantify the stained lipid droplets by eluting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 520 nm).

-

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of S6K1 Signaling in Adipogenesis

This compound inhibits the activation and nuclear translocation of S6K1, a key regulator of cell growth and metabolism.[5] This leads to a reduction in the phosphorylation of histone H2B at serine 36, which in turn induces the expression of Wnt signaling molecules (Wnt6, Wnt10a, and Wnt10b) that are known to suppress adipogenic differentiation.[8]

Caption: Inhibition of the S6K1 signaling pathway by this compound, leading to the suppression of adipogenesis.

Neuroprotective Mechanism against Amyloid-β Toxicity

While the precise signaling cascade is still under investigation, evidence suggests that this compound's neuroprotective effect against Aβ involves direct interaction with Aβ oligomers, preventing their aggregation and subsequent neurotoxicity. This leads to the preservation of synaptic structure and function.

Caption: Proposed neuroprotective mechanism of this compound against amyloid-β toxicity.

Vasodilatory Signaling Pathway

This compound induces vasodilation through an endothelium-dependent mechanism involving the activation of histamine H1 receptors, leading to the production of nitric oxide (NO) and prostanoids.

Caption: Endothelium-dependent vasodilatory signaling pathway of this compound.

Conclusion

This compound is a pharmacologically active lignan with significant potential for therapeutic applications. Its neuroprotective, anti-inflammatory, and vasodilatory properties, coupled with its ability to modulate key signaling pathways, make it a compelling molecule for further research and development in the fields of neurodegenerative diseases, inflammatory disorders, and cardiovascular conditions. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers investigating the therapeutic potential of this compound.

References

- 1. This compound | C22H26O6 | CID 73117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tetrahydrofurofuranoid Lignans, Eudesmin, Fargesin, Epimagnolin A, Magnolin, and Yangambin Inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 Activities in Human Liver Microsomes [mdpi.com]

- 7. Using inhibition of the adipogenesis of adipose-derived stem cells in vitro for toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

The Biosynthetic Pathway of (+)-Eudesmin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eudesmin is a furofuran lignan found in various plant species, recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the enzymatic steps from the general phenylpropanoid pathway to the final methylation forming this compound. It includes a compilation of available quantitative data, detailed experimental protocols for key enzyme assays and phytochemical analysis, and visual representations of the pathway and experimental workflows to facilitate comprehension and further research in this field.

Introduction

Lignans are a large and diverse class of phenylpropanoid-derived secondary metabolites in plants, formed by the oxidative coupling of two or more phenylpropanoid units. This compound, also known as pinoresinol dimethyl ether, is a bioactive lignan with a furofuran skeleton. Its biosynthesis originates from the general phenylpropanoid pathway, which provides the precursor, coniferyl alcohol. The stereospecific dimerization of coniferyl alcohol to (+)-pinoresinol is a critical step, directed by a specific class of proteins. Subsequent enzymatic modifications, including reduction and methylation, lead to the formation of a variety of lignans, including this compound. This guide delineates the core biosynthetic pathway to this compound, providing a technical resource for researchers in phytochemistry, biotechnology, and drug development.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol.

-

Stereospecific Dimerization: Formation of (+)-pinoresinol from two molecules of coniferyl alcohol.

-

Final Methylation: Conversion of (+)-pinoresinol to this compound.

Phenylpropanoid Pathway

The pathway begins with the amino acid L-phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic reactions. The key enzymes in this pathway are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Stereospecific Dimerization to (+)-Pinoresinol

The pivotal step in the formation of the furofuran lignan backbone is the stereospecific oxidative coupling of two molecules of coniferyl alcohol. This reaction is mediated by a laccase or peroxidase, which generates coniferyl alcohol radicals. The stereochemistry of the resulting (+)-pinoresinol is controlled by a dirigent protein (DIR) .[1] In the absence of a dirigent protein, the radical coupling is non-selective and leads to a racemic mixture of pinoresinol and other coupling products.

Conversion of (+)-Pinoresinol to this compound

The final step in the biosynthesis of this compound is the O-methylation of the two free phenolic hydroxyl groups of (+)-pinoresinol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . While specific OMTs responsible for the synthesis of other lignans have been characterized, a dedicated pinoresinol 4'-O-methyltransferase for this compound biosynthesis in plants has not been definitively identified to date. However, research on the microbial transformation of eudesmin suggests the reverse reaction, O-demethylation, occurs, indirectly supporting the role of an OMT in its biosynthesis.[2]

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is essential for understanding its regulation and for metabolic engineering strategies. The following tables summarize available quantitative data for key enzymes and metabolites in the pathway.

Table 1: Kinetic Parameters of Pinoresinol Reductases from Arabidopsis thaliana[3][4]

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |

| AtPrR1 | (+)-Pinoresinol | 1.1 ± 0.1 | 0.09 ± 0.00 | 0.08 |

| (-)-Pinoresinol | 1.0 ± 0.2 | 0.10 ± 0.01 | 0.10 | |

| AtPrR2 | (-)-Pinoresinol | 2.8 ± 0.4 | 0.20 ± 0.01 | 0.07 |

Note: Data for a specific pinoresinol O-methyltransferase leading to this compound is currently unavailable.

Table 2: Accumulation of Lignans in Forsythia x intermedia Cell Suspension Culture[5][6]

| Lignan | Concentration (mg g-1 dry weight) | Culture Conditions |

| (+)-Pinoresinol | 0.6 - 0.8 | 6% sucrose, 12 days |

| Matairesinol | Not specified | 6% sucrose, 12 days |

Note: Specific quantitative data for this compound in various plant tissues is limited in the current literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Dirigent Protein Activity Assay[1][7]

This assay determines the ability of a protein extract to direct the stereoselective coupling of coniferyl alcohol to form (+)- or (-)-pinoresinol.

Materials:

-

Coniferyl alcohol solution (1.13 mM in a suitable buffer)

-

Laccase from Trametes versicolor (30 milliunits)

-

Apoplastic protein extract containing the putative dirigent protein

-

0.1 M MES buffer, pH 5, with 300 mM NaCl

-

HPLC system with a reverse-phase (RP) column and a chiral column

Procedure:

-

Protein Extraction:

-

Harvest plant tissue (e.g., leaves) and rinse with ice-cold deionized water.

-

Vacuum infiltrate the tissue with 0.1 M MES, pH 5, and 300 mM NaCl.

-

Recover the apoplastic wash fluid by centrifugation.

-

Clear the fluid by centrifugation and concentrate it using ultrafiltration (e.g., 10-kD cutoff).[1]

-

-

Enzyme Reaction:

-

In a total volume of 300 µL, combine 275 µL of the concentrated apoplastic protein extract, coniferyl alcohol to a final concentration of 1.13 mM, and 30 milliunits of laccase.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).

-

-

Product Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.

-

First, use RP-HPLC to separate the different coupling products and collect the pinoresinol peak.

-

Then, use chiral HPLC to separate and quantify the (+)- and (-)-pinoresinol enantiomers.[1]

-

Pinoresinol O-Methyltransferase (OMT) Assay[8]

This assay measures the ability of a protein extract to methylate (+)-pinoresinol to this compound using SAM as a methyl donor.

Materials:

-

Purified recombinant OMT or plant protein extract

-

(+)-Pinoresinol solution (0.1 mM)

-

S-adenosyl-L-methionine (SAM) solution (5 mM)

-

100 mM Tris-HCl buffer, pH 7.5

-

Methanol

-

HPLC system with a reverse-phase column

Procedure:

-

Enzyme Reaction:

-

In a total volume of 100 µL, combine 20 µL of the purified protein/extract, 0.1 mM (+)-pinoresinol, and 5 mM SAM in 100 mM Tris-HCl buffer (pH 7.5).

-

Incubate the reaction mixture at 37 °C for a specified time (e.g., 1-12 hours).[3]

-

A negative control with a boiled enzyme or an empty vector protein extract should be included.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of methanol.

-

Sonicate the mixture for 30 minutes to ensure complete extraction.[3]

-

Centrifuge to pellet any precipitate.

-

-

Product Analysis:

-

Analyze the supernatant by RP-HPLC to separate and quantify the substrate ((+)-pinoresinol) and the product (this compound).

-

Identification of this compound can be confirmed by comparison with an authentic standard and by LC-MS analysis.

-

Extraction and Quantification of this compound and Precursors from Plant Material[9][10][11]

This protocol describes the extraction and HPLC-based quantification of this compound and its precursor, (+)-pinoresinol, from plant tissues.

Materials:

-

Dried and powdered plant material

-

Methanol or 85% Methanol

-

n-hexane (for defatting)

-

HPLC system with a reverse-phase C18 column and a UV or DAD detector

-

Authentic standards of this compound and (+)-pinoresinol

Procedure:

-

Sample Preparation:

-

Dry the plant material at 40-50 °C to a constant weight and grind it into a fine powder.[4]

-

-

Extraction:

-

Defatting (optional but recommended): Immerse the plant powder in n-hexane for 24 hours to remove nonpolar compounds. Filter and discard the n-hexane.[5]

-

Methanol Extraction: Extract the defatted plant material with methanol or 85% methanol using ultrasonication for 30-60 minutes or a Soxhlet apparatus for exhaustive extraction.[4][5]

-

-

Filtration and Concentration:

-

Filter the extract through a 0.45 µm syringe filter.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Redissolve the residue in a known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the sample onto an RP-C18 column.

-

Use a suitable mobile phase gradient (e.g., methanol/water or acetonitrile/water, often with a small amount of acid like formic acid) to separate the compounds.

-

Detect the compounds using a UV/DAD detector at an appropriate wavelength (e.g., around 280 nm for lignans).

-

Identify and quantify this compound and (+)-pinoresinol by comparing their retention times and UV spectra with those of authentic standards.

-

Conclusion and Future Perspectives

The biosynthetic pathway to this compound is a fascinating example of the intricate metabolic networks in plants. While the general framework from the phenylpropanoid pathway through the key dirigent protein-mediated step is relatively well-understood, significant knowledge gaps remain. A crucial area for future research is the definitive identification and characterization of the specific O-methyltransferase(s) responsible for the final conversion of (+)-pinoresinol to this compound. A comprehensive quantitative analysis of the pathway intermediates and final product across various plant species and tissues is also needed to understand the regulation of its biosynthesis.

The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate this pathway. Elucidating the complete enzymatic machinery and its regulation will be instrumental for the successful metabolic engineering of plants or microbial systems for the enhanced production of this compound, a promising natural product with significant therapeutic potential.

References

(+)-Eudesmin: A Comprehensive Review of its Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Eudesmin, a lignan found in various plant species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its therapeutic potential. We present a comprehensive overview of its anticancer, neuroprotective, and vasorelaxant properties, among others. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Quantitative Data for Anticancer Activity of this compound

| Cell Line | Activity | IC50 Value | Reference |

| A549 (Lung Carcinoma) | Cytotoxicity | 18.3 µM | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay): [1] Human lung carcinoma A549 cells were seeded in 96-well plates. After 24 hours, the cells were treated with varying concentrations of this compound for an additional 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Western Blot Analysis: [1] A549 cells were treated with this compound for 48 hours. Total protein was extracted using RIPA lysis buffer. Protein concentration was determined using the BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk and incubated with primary antibodies against Bax, Bcl-2, caspase-3, caspase-9, p53, Akt, p-Akt, JNK, and p-JNK overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an ECL detection system.

Signaling Pathway

This compound induces apoptosis in lung cancer cells by modulating the Akt/JNK signaling pathway, leading to the activation of the mitochondrial apoptotic cascade.[2]

Caption: this compound induced apoptosis in A549 cells.

Neuroprotective Activity

This compound has shown significant neuroprotective effects in models of Alzheimer's disease by mitigating amyloid-β (Aβ) peptide-induced toxicity and preserving synaptic function.

Quantitative Data for Neuroprotective Activity of this compound

| Cell Line | Activity | Concentration | Effect | Reference |

| PC12 cells | Neuroprotection against Aβ oligomers | 30 nM | Increased cell viability by 25.4% | [3] |

| Hippocampal primary neurons | Neuroprotection against Aβ oligomers | 30 nM | Restored cytosolic Ca2+ transients | [3][4] |

Experimental Protocols

Cell Culture and Treatment: [3] PC12 cells were cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum. Primary hippocampal neurons were prepared from embryonic day 18 mouse brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX. For neuroprotection assays, cells were co-incubated with Aβ oligomers (0.5 µM) and varying concentrations of this compound for 24 hours.

MTT Assay for Cell Viability: [3] Cell viability was assessed using the MTT assay as described in the anticancer activity section.

Calcium Imaging: [3][5] Hippocampal neurons were loaded with the calcium indicator Fluo-4 AM (2 µM) for 30 minutes at 37°C. After washing, cells were imaged using a confocal microscope. Spontaneous calcium transients were recorded for 200 seconds to assess synaptic activity.

Signaling Pathway

This compound protects neurons from Aβ-induced toxicity by preserving synaptic structure and function, which is associated with the maintenance of normal intracellular calcium signaling.[3][4]

Caption: Neuroprotective mechanism of this compound.

Vascular Relaxation Activity

This compound induces endothelium-dependent vasorelaxation, suggesting its potential application in cardiovascular health.

Quantitative Data for Vascular Relaxation Activity of this compound

| Tissue | Activity | IC50 Value | Reference |

| Rat aortic rings | Relaxation of phenylephrine-induced contraction | 10.69 ± 0.67 µg/mL | [6] |

Experimental Protocols

Isolated Aortic Ring Preparation: [6] Thoracic aortas were isolated from male Wistar rats and cut into rings (4-5 mm in length). The rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings were pre-contracted with phenylephrine (1 µM).

Vasorelaxation Assay: [6] Once the contraction reached a plateau, cumulative concentrations of this compound were added to the organ bath. The relaxation response was measured isometrically and expressed as a percentage of the phenylephrine-induced contraction.

Signaling Pathway

The vasorelaxant effect of this compound is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent smooth muscle relaxation. This process also involves the cyclooxygenase (COX) pathway and histamine H1 receptors.[6]

Caption: Vasorelaxant action of this compound.

Other Biological Activities

Preliminary studies suggest that this compound possesses a broader spectrum of biological activities, including anti-inflammatory, antiviral, and antioxidant effects. However, more research is needed to quantify these activities and elucidate their underlying mechanisms.

Conclusion

This compound is a promising natural compound with a range of pharmacological properties that warrant further investigation for its potential therapeutic applications. Its well-documented anticancer, neuroprotective, and vasorelaxant activities, supported by clear mechanisms of action, make it a strong candidate for future drug development. This guide provides a solid foundation for researchers to build upon, encouraging further exploration into the full therapeutic potential of this compound.

References

- 1. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The lignan eudesmin extracted from Piper truncatum induced vascular relaxation via activation of endothelial histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Eudesmin: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eudesmin is a furofuran lignan found in various plant species, exhibiting a wide range of promising pharmacological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its isolation from natural sources, and its biological effects, with a focus on its vasodilatory, neuroprotective, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data. Furthermore, this guide illustrates the signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound is a naturally occurring lignan that has been isolated from a variety of plant species, including those from the Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae families.[1] One notable source is the native Chilean conifer Araucaria araucana, from which eudesmin can be readily isolated.[2] The structural elucidation of eudesmin and other natural products has evolved significantly over the past century, transitioning from classical chemical degradation methods to the now indispensable spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The furofuran lignan core of eudesmin has attracted considerable interest from the scientific community due to the diverse biological activities exhibited by this class of compounds.

Isolation and Synthesis

Isolation from Natural Sources

A straightforward method for the isolation of eudesmin from the milled knots of Araucaria araucana has been reported. This method involves Soxhlet extraction with hexane, followed by cryo-crystallization of the crude extract at -20°C to yield pure eudesmin.[2] This approach is a significant improvement over more laborious methods like flash chromatography on silica gel.[2]

Chemical Synthesis

The enantioselective synthesis of furofuran lignans, including the structural backbone of this compound, is an active area of research in organic chemistry. Various synthetic strategies have been developed to achieve the stereocontrolled construction of the furofuran ring system. While a detailed, step-by-step protocol for the total synthesis of this compound is not provided here, the general approaches often involve methodologies such as asymmetric allylic cycloaddition.

Biological Activities and Mechanisms of Action

This compound has been shown to possess a range of pharmacological effects, including vasodilatory, neuroprotective, and anti-inflammatory activities.

Vasodilatory Effects

This compound induces endothelium-dependent vasodilation. Studies on rat aortic rings have demonstrated that its vasodilatory effect is mediated by the activation of endothelial histamine H1 receptors. This activation leads to the release of nitric oxide (NO) and prostanoids, which in turn cause the relaxation of vascular smooth muscle. The effect is inhibited by nitric oxide synthase (NOS) inhibitors, indicating the crucial role of NO in this process.

Caption: this compound-induced vasodilation signaling pathway.

Neuroprotective and Neurite Outgrowth Promoting Effects

This compound has demonstrated neuroprotective properties, particularly against amyloid-β (Aβ) peptide toxicity, a hallmark of Alzheimer's disease. It has also been shown to promote neurite outgrowth in neuronal cell models like PC12 cells. This activity is at least partially mediated through the mitogen-activated protein kinase (MAPK) signaling pathway, as inhibitors of MAPK kinase can block the neurite-promoting effects of eudesmin.

Caption: this compound and its effect on the MAPK signaling pathway for neurite outgrowth.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is associated with its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting the NF-κB pathway, eudesmin can reduce the production of inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Bromination of eudesmin isolated from araucaria araucana induces epimerization and give bromine derivatives with loss of anti-Candida activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A hundred years in the elucidation of the structures of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Eudesmin: Synonyms, CAS Number, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Eudesmin, a lignan with significant neuroprotective and neuritogenic properties. This document details its chemical identifiers, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes its known signaling pathways.

Core Compound Information

| Identifier | Value | Citation |

| IUPAC Name | (1S,3aR,4S,6aR)-1,4-bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Synonyms | (+)-Pinoresinol dimethyl ether, O,O-Dimethylpinoresinol | [1] |

| CAS Number | 29106-36-3 | [1] |

| Molecular Formula | C₂₂H₂₆O₆ | |

| Molecular Weight | 386.44 g/mol | [1] |

Neuroprotective and Neuritogenic Effects: Quantitative Data

This compound has demonstrated significant potential in promoting neuronal health and regeneration in various in vitro models. The following tables summarize key quantitative findings from these studies.

Table 1: Neuritogenic Effects on PC12 Cells

| Parameter | Condition | Result | Citation |

| Neurite Outgrowth | 50 µM this compound | Induces neurite outgrowth and enhances NGF-mediated neurite outgrowth. | [2] |

| Inhibition of Neurite Outgrowth | 50 µM this compound + PD98059 (MAPK Kinase Inhibitor) | Partially blocked | [2] |

| Inhibition of Neurite Outgrowth | 50 µM this compound + GF109203X (PKC Inhibitor) | Partially blocked | [2] |

| Inhibition of Neurite Outgrowth | 50 µM this compound + H89 (PKA Inhibitor) | Partially blocked | [2] |

Table 2: Cytoprotective Effects against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

| Parameter | This compound Concentration | Result | Citation |

| Cell Viability (MTT Assay) | 1, 2.5, 5, 10, 20, 50 µM | Markedly prevented the toxicity due to 35 µM 6-OHDA (P < 0.05). | [3] |

| LDH Release | 1, 2.5, 5, 10, 20, 50 µM | Suppressed LDH release induced by 35 µM 6-OHDA (P < 0.01). | [3] |

| Nitric Oxide (NO) Levels | 10, 20, 50 µM | Markedly attenuated NO levels (P < 0.01). | [3] |

Table 3: Neuroprotective Effects in a Cellular Model of Alzheimer's Disease

| Parameter | This compound Concentration | Result | Citation |

| Cell Viability (MTT Assay, PC12 cells) | 30 nM | Increased viability by 25.4% in the presence of 0.5 µM Aβ oligomers. | [4] |

| Cell Viability (MTT Assay, Cortical Neurons) | 30 nM | Showed neuroprotective effects against 0.5 µM Aβ oligomers. | [4] |

| Synaptic Vesicle Protein 2 (SV2) Levels | 30 nM | Preserved SV2 levels against Aβ oligomer-induced reduction. | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Neurite Outgrowth Assay in PC12 Cells

This protocol is based on the methodology for assessing the neuritogenic potential of compounds in PC12 cells.

-

Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Cells are seeded at a density of 1 x 10⁴ cells/well in collagen-coated 24-well plates.

-

Treatment: After 24 hours, the medium is replaced with a differentiation medium (DMEM with 1% horse serum). This compound is added at the desired concentrations (e.g., 50 µM). For inhibition studies, specific inhibitors for MAPK (PD98059), PKC (GF109203X), and PKA (H89) are added prior to or concurrently with this compound. A positive control with Nerve Growth Factor (NGF) is typically included.

-

Analysis: After a suitable incubation period (e.g., 48-72 hours), cells are visualized under a phase-contrast microscope. Neurite-bearing cells are defined as those having at least one neurite longer than the cell body diameter. The percentage of neurite-bearing cells is determined by counting at least 100 cells per well in multiple fields.

Cytotoxicity Assays in SH-SY5Y Cells (MTT and LDH)

These assays are used to assess the cytoprotective effects of this compound against a neurotoxin.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.

-

Plating: Cells are seeded in 96-well plates at an appropriate density.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1-50 µM) for a specified time (e.g., 1 hour) before the addition of the neurotoxin 6-hydroxydopamine (6-OHDA, e.g., 35 µM).

-

MTT Assay: After 24 hours of incubation with the toxin, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

Immunofluorescence for Synaptic Protein Quantification

This method is used to visualize and quantify the levels of synaptic proteins.

-

Cell Culture and Treatment: Primary hippocampal neurons or a suitable neuronal cell line are cultured on coverslips and treated with this compound and/or the toxic insult (e.g., Aβ oligomers).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against the synaptic protein of interest (e.g., anti-SV2), followed by a fluorescently labeled secondary antibody.

-

Imaging: Coverslips are mounted, and images are acquired using a confocal microscope.

-

Quantification: The fluorescence intensity of the synaptic protein is quantified using image analysis software (e.g., ImageJ). The intensity in treated cells is typically normalized to that of control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathways activated by this compound leading to neurite outgrowth.

Caption: General experimental workflow for evaluating the bioactivity of this compound.

References

The Pharmacological Profile of (+)-Eudesmin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eudesmin, a lignan found in various medicinal plants, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.

Core Pharmacological Activities

This compound exhibits a broad range of biological effects, including anti-inflammatory, anticancer, neuroprotective, and vasodilatory activities. These effects are attributed to its ability to modulate multiple signaling pathways and molecular targets.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Anticancer Activity

The anticancer effects of this compound have been observed in various cancer cell lines. It is known to induce apoptosis and inhibit cell proliferation in human lung adenocarcinoma (A549) cells, among others.[2]

Neuroprotective and Neurite Outgrowth Activity

This compound promotes neurite outgrowth in PC12 cells, a cell line commonly used as a model for neuronal differentiation. This activity suggests its potential as a therapeutic agent for neurodegenerative diseases.

Vasodilatory Activity

This compound induces vasodilation in isolated rat aorta, an effect mediated by the release of nitric oxide (NO) from endothelial cells. This suggests its potential application in cardiovascular diseases.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound.

| Activity | Cell Line/System | Parameter | Value | Reference |

| Vasodilation | Isolated Rat Aorta | IC50 | 10.69 ± 0.67 µg/mL | |

| Enzyme Inhibition | Human Liver Microsomes | Ki (UGT1A1) | 25.7 µM (noncompetitive) | |

| Human Liver Microsomes | Ki (UGT1A3) | 39.8 µM (competitive) | ||

| Anti-inflammatory | RAW 264.7 Macrophages | IC50 (TNF-α) | 28.5 µM | [1] |

| Anticancer | A549 (Lung Carcinoma) | IC50 | Data not available | |

| Other Cancer Cell Lines | IC50 | Data not available |

Note: Further research is required to establish a comprehensive list of IC50 values for this compound across a wider range of cancer cell lines.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways.

S6K1 Signaling Pathway

This compound has been shown to interfere with the S6K1 signaling pathway, which is crucial for cell growth and proliferation.

MAPK, PKC, and PKA Signaling Pathways

The neuroprotective and neurite outgrowth-promoting effects of this compound are linked to the activation of the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC), and Protein Kinase A (PKA) signaling pathways.

References

(+)-Eudesmin mechanism of action studies

An In-depth Technical Guide on the Mechanism of Action of (+)-Eudesmin

Introduction

This compound is a furofuran lignan found in various plant species, including Araucaria araucana and those from the Magnolia genus.[1][2] As a phytochemical, it has garnered significant interest within the scientific community for its diverse pharmacological activities. These properties include neuroprotective, anti-inflammatory, vasorelaxant, and anti-cancer effects, making it a promising lead compound for drug development.[1][3] This document provides a comprehensive technical overview of the known mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Neuroprotective Mechanisms

This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage, particularly those relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Protection Against Amyloid-β and 6-OHDA-Induced Toxicity

Studies show that this compound protects neuronal cells from the toxic effects of amyloid-β (Aβ) oligomers, which are a hallmark of Alzheimer's disease.[3] At a concentration of 30 nM, this compound significantly increased the viability of PC12 cells exposed to Aβ oligomers by 25.4%.[4] This protective effect is associated with the preservation of synaptic structure and function. Specifically, this compound maintains stable levels of the presynaptic protein SV2 and averts synaptic failure by sustaining the frequencies of cytosolic Ca2+ transients in hippocampal neurons.[3][4] Furthermore, it has been suggested that this compound may interact directly with the Aβ aggregation process, reducing the formation of toxic oligomers.[3]

In models of Parkinson's disease, this compound protects human neuroblastoma SH-SY5Y cells against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity.[5][6] Pretreatment with this compound markedly prevented the 6-OHDA-induced decline in cell viability and suppressed the release of lactate dehydrogenase (LDH), a marker of cell damage.[5][6] At higher concentrations (10–50 µM), it also significantly attenuated nitric oxide (NO) levels, indicating a reduction in nitrosative stress.[5][6]

Quantitative Data: Neuroprotection

| Cell Line | Toxic Insult | This compound Concentration | Observed Effect | Reference |

| PC12 Cells | 0.5 µM Aβ Oligomers | 30 nM | 25.4% increase in cell viability | [4] |

| Hippocampal Neurons | 0.5 µM Aβ Oligomers | 30 nM | Restoration of cytosolic Ca2+ transient frequencies | [4] |

| SH-SY5Y Cells | 35 µM 6-OHDA | 1-50 µM | Significant prevention of 6-OHDA toxicity (MTT assay) | [5] |

| SH-SY5Y Cells | 35 µM 6-OHDA | 1-50 µM | Significant suppression of LDH release | [5] |

| SH-SY5Y Cells | 35 µM 6-OHDA | 10-50 µM | Marked attenuation of Nitric Oxide (NO) levels | [5] |

Signaling Pathway: Neuroprotection Against Aβ Oligomers

Caption: this compound's neuroprotective action against Aβ-induced toxicity.

Experimental Protocols

-

Cell Culture: SH-SY5Y or PC12 cells are seeded in 96-well plates and cultured to allow for attachment and growth.[4][5]

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 1-50 µM) for a specified period, typically 1 hour.[5]

-

Induction of Toxicity: The toxic agent (e.g., 35 µM 6-OHDA or 0.5 µM Aβ oligomers) is added to the wells (except for the control group) and incubated for 24 hours.[4][5]

-

MTT Incubation: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for several hours to allow viable cells to metabolize MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.

-

Experimental Setup: The experiment is conducted similarly to the MTT assay (Steps 1-3 above).[5]

-

Sample Collection: After the 24-hour incubation period with the toxic agent, an aliquot of the cell culture supernatant is collected from each well.

-

LDH Reaction: The supernatant is transferred to a new plate, and an LDH assay kit reaction mixture is added. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation and Measurement: The plate is incubated at room temperature, protected from light. The enzymatic reaction, where LDH converts lactate to pyruvate, results in a color change that is proportional to the amount of LDH released.

-

Quantification: The absorbance is read at a specific wavelength (e.g., 490 nm). LDH leakage is calculated as a percentage of the positive control (cells treated with a lysis buffer).

Experimental Workflow: 6-OHDA-Induced Neurotoxicity Model

Caption: Experimental workflow for evaluating this compound's cytoprotective effects.

Vasorelaxant Mechanism

This compound induces potent, concentration-dependent relaxation of vascular tissues, suggesting its potential use in managing hypertension.

Endothelium-Dependent Vasodilation

The vasorelaxant effect of this compound is primarily endothelium-dependent. In studies using rat aortic rings pre-contracted with phenylephrine, the relaxation effect was abolished by the mechanical removal of the endothelium.[7] The mechanism involves the activation of endothelial histamine H1 receptors. This activation triggers two key downstream signaling pathways:

-

Nitric Oxide (NO) Pathway: The effect is inhibited by L-NAME (a nitric oxide synthase inhibitor) and ODQ (a soluble guanylate cyclase inhibitor), confirming the involvement of the NO-sGC-cGMP cascade.[7]

-

Prostanoid Pathway: The relaxation is also impaired by indomethacin, a cyclooxygenase (COX) inhibitor, indicating that endothelium-derived prostanoids contribute to the vasodilation.[7]

The effect is independent of muscarinic receptors, β-adrenoceptors, and ATP-sensitive K+ channels, as antagonists for these targets (atropine, propranolol, and glibenclamide) did not alter the vasorelaxant response.[7]

Quantitative Data: Vasorelaxation

| Tissue | Pre-contraction Agent | This compound IC₅₀ (µg/mL) | Condition | Reference |

| Rat Aortic Rings | Phenylephrine | 10.69 ± 0.67 | Intact Endothelium | [7] |

| Rat Aortic Rings | Phenylephrine | 18.1 ± 1.8 | + Indomethacin (COX inhibitor) | [7] |

| Rat Aortic Rings | Phenylephrine | 18.1 ± 2.6 | + Diphenhydramine (H1 antagonist) | [7] |

Signaling Pathway: Endothelium-Dependent Vasorelaxation

Caption: this compound induces vasorelaxation via endothelial H1 receptor activation.

Experimental Protocol

-

Tissue Preparation: Thoracic aortas are isolated from rats and cleaned of adhering tissue. The aorta is cut into rings approximately 2-3 mm in width.

-

Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes.

-

Viability Check: The integrity of the endothelium is confirmed by inducing contraction with phenylephrine followed by relaxation with acetylcholine. Rings showing significant relaxation are considered endothelium-intact.

-

Contraction: A stable contraction is induced by adding a vasoconstrictor like phenylephrine.

-

Treatment: Once the contraction plateaus, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

-

Inhibitor Studies: To investigate the mechanism, the protocol is repeated after pre-incubating the aortic rings with specific inhibitors (e.g., L-NAME, indomethacin, diphenhydramine) for 20-30 minutes before adding phenylephrine.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contracted tension. IC₅₀ values are calculated from the concentration-response curves.

Other Pharmacological Activities

Enzyme Inhibition

This compound has been shown to inhibit the activity of human uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3.[8] These enzymes are critical for the metabolism and detoxification of various endogenous and exogenous compounds. The inhibition of UGT1A1 was noncompetitive, while the inhibition of UGT1A3 was competitive. This activity could lead to potential drug-drug interactions if co-administered with drugs metabolized by these UGT isoforms.

Quantitative Data: UGT Enzyme Inhibition

| Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| UGT1A1 | Noncompetitive | 24.3 | 25.7 | [8] |

| UGT1A3 | Competitive | 26.6 | 39.8 | [8] |

| UGT1A6 | Weak Inhibition | 195.6 | N/A | [8] |

| UGT1A9 | Weak Inhibition | 173.2 | N/A | [8] |

Modulation of Drug Resistance

This compound can reverse P-glycoprotein (Pgp/MDR1)-mediated multidrug resistance in cancer cells.[9] While not potently cytotoxic itself (IC₅₀ > 100 µM), it enhances the accumulation of Pgp substrates, such as vinblastine, in resistant cancer cells (MDCK-MDR1 and MCF7/Dox).[9] This suggests that this compound may act as a chemosensitizer, potentially improving the efficacy of conventional anticancer drugs in resistant tumors by inhibiting drug efflux.

Conclusion

This compound is a pharmacologically active lignan with multiple mechanisms of action. Its neuroprotective effects are mediated by the direct counteraction of Aβ oligomer toxicity, preservation of synaptic function, and reduction of nitrosative stress. Its vasorelaxant properties are driven by an endothelium-dependent pathway involving histamine H1 receptors, leading to the release of nitric oxide and prostanoids. Additionally, its ability to inhibit key drug-metabolizing enzymes and reverse multidrug resistance highlights its potential for complex therapeutic applications. Further research is warranted to fully elucidate these mechanisms and translate these preclinical findings into viable therapeutic strategies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Bromination of eudesmin isolated from araucaria araucana induces epimerization and give bromine derivatives with loss of anti-Candida activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of verbenalin and this compound against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The lignan eudesmin extracted from Piper truncatum induced vascular relaxation via activation of endothelial histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Reversal of P-glycoprotein-mediated drug efflux by eudesmin from Haplophyllum perforatum and cytotoxicity pattern versus diphyllin, podophyllotoxin and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of (+)-Eudesmin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the lignan (+)-Eudesmin, a natural compound found in various medicinal plants. It serves as a technical guide to its core therapeutic applications, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information is tailored for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Introduction to this compound

This compound is a furofuran lignan isolated from numerous plant species, including those from the Apiaceae, Magnoliaceae, and Rutaceae families.[1] Traditionally, plants containing this compound have been used in herbal medicine. Modern scientific investigation has revealed a broad spectrum of biological activities, positioning this compound as a promising candidate for therapeutic development. Its primary areas of pharmacological interest include neuroprotection, anti-cancer, and anti-inflammatory effects.[1]

Neuroprotective Applications

This compound has demonstrated significant potential in mitigating neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its neuroprotective effects are attributed to multiple mechanisms, including reducing amyloid-β (Aβ) toxicity, preserving synaptic integrity, and combating oxidative/nitrosative stress.[2][3][4]

Mechanism of Action

In models of Alzheimer's disease, this compound directly interferes with the Aβ aggregation process, reducing the toxicity of soluble Aβ oligomers, which are known to cause synaptic dysfunction and neuronal death.[3] At a concentration of 30 nM, it was shown to preserve the synaptic structure by maintaining stable levels of the presynaptic protein SV2.[3] Furthermore, it helps sustain the normal frequency of cytosolic Ca2+ transients, which are often disrupted by Aβ toxicity.[3]

In cellular models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), this compound exhibits cytoprotective effects by preventing cell death and reducing the production of nitric oxide (NO), a key molecule in nitrosative stress.[4][5]

Quantitative Data: Neuroprotection

| Model System | Toxin/Stressor | This compound Concentration | Observed Effect | Reference |

| PC12 Cells | 0.5 µM Aβ Oligomers | 30 nM | Increased cell viability by 25.4% compared to toxin-treated cells. | [2] |

| Primary Cortical Neurons | 0.5 µM Aβ Oligomers | 30 nM | Preserved synaptic structure and maintained SV2 protein levels. | [3] |

| SH-SY5Y Neuroblastoma Cells | 35 µM 6-OHDA | 10-50 µM | Markedly attenuated nitric oxide (NO) levels. | [4][5] |

| SH-SY5Y Neuroblastoma Cells | 35 µM 6-OHDA | 1-50 µM | Significantly prevented 6-OHDA-induced cell death (MTT assay) and suppressed LDH release. | [4][5] |

Experimental Protocol: Aβ-Induced Neurotoxicity Assay

This protocol outlines the methodology for assessing the neuroprotective effects of this compound against amyloid-β oligomer-induced toxicity in neuronal cell cultures.

-

Cell Culture: PC12 cells or primary hippocampal neurons are seeded in appropriate multi-well plates and cultured under standard conditions (37°C, 5% CO2) until they reach the desired confluence.

-

Preparation of Aβ Oligomers: Synthetic Aβ peptide is prepared to form soluble oligomers, the primary toxic species. This typically involves dissolving the peptide and incubating it under specific conditions to promote oligomerization.

-

Compound Treatment: Cells are co-incubated for 24 hours with a fixed concentration of Aβ oligomers (e.g., 0.5 µM) in the presence of varying concentrations of this compound (e.g., 1 nM to 300 nM).[2] Control groups include untreated cells, cells treated with vehicle only, and cells treated with Aβ oligomers only.

-

Viability Assessment (MTT Assay):

-

After the 24-hour incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

-

The plate is incubated for an additional 1-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[6]

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at approximately 570 nm. Cell viability is calculated as a percentage relative to the untreated control.[7]

-

-

Synaptic Protein Analysis (Western Blot):

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentrations are determined, and samples are prepared for SDS-PAGE.

-

Proteins are separated by electrophoresis, transferred to a membrane, and probed with primary antibodies against synaptic markers (e.g., SV2) and a loading control (e.g., β-actin).

-

Blots are then incubated with secondary antibodies and visualized. Protein levels are quantified by densitometry.

-

Visualization: Neuroprotective Experimental Workflow

Anti-Cancer Applications

This compound has shown potent anti-tumor effects, particularly against lung cancer, by inducing programmed cell death (apoptosis) in cancer cells.[8][9]

Mechanism of Action

The anti-cancer activity of this compound is primarily mediated through the induction of the intrinsic (mitochondrial) apoptosis pathway. In A549 lung cancer cells, treatment with this compound leads to:

-

Down-regulation of Anti-Apoptotic Proteins: A significant decrease in the expression of Bcl-2.[8]

-

Up-regulation of Pro-Apoptotic Proteins: A significant increase in the expression of Bax and the tumor suppressor p53.[8][9]

-

Activation of Caspase Cascade: The altered Bax/Bcl-2 ratio leads to the activation of initiator caspase-9 and executioner caspase-3.[8][9]

-

Modulation of Signaling Pathways: It inhibits the phosphorylation of Akt (a pro-survival signal) and promotes the phosphorylation of JNK (a pro-apoptotic signal). The pro-apoptotic effect was shown to be dependent on JNK activation.[8]

Quantitative Data: Anti-Cancer Activity

| Cell Line | Cancer Type | Metric | Value | Reference |

| A549 | Lung Cancer | IC50 | 18.3 µM | [8][9] |

| A549 Xenograft (Nude Mice) | Lung Cancer | In vivo dose | 10, 20, 40 mg/kg (oral, daily) | [8] |

| A549 Xenograft (Nude Mice) | Lung Cancer | Effect | Significant anti-tumor effects (p < 0.01) compared to control. | [8] |

Experimental Protocol: Cancer Cell Viability (MTT Assay)

This protocol describes the standard procedure for determining the cytotoxic effects of this compound on a cancer cell line like A549.

-

Cell Seeding: A549 cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plate is incubated for 24 hours to allow for cell attachment.[10]

-